molecular formula C13H16N2 B5620482 2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 37831-71-3

2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B5620482
CAS No.: 37831-71-3
M. Wt: 200.28 g/mol
InChI Key: NSDIVZYSCVJIFL-UHFFFAOYSA-N
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Description

2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a heterocyclic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core with two methyl groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. For instance, the reaction of 2-methyltryptamine with acetone in the presence of an acid catalyst like hydrochloric acid can yield the desired compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding beta-carboline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield beta-carboline-3-carboxylic acid derivatives, while reduction can produce tetrahydro-beta-carboline derivatives with varying degrees of saturation.

Scientific Research Applications

2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting neuroprotective effects. Additionally, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
  • 2-acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other beta-carboline derivatives.

Properties

IUPAC Name

2,6-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-3-4-12-11(7-9)10-5-6-15(2)8-13(10)14-12/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDIVZYSCVJIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207995
Record name 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37831-71-3
Record name 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37831-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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